molecular formula C13H11N3O2S B15056061 2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid

Cat. No.: B15056061
M. Wt: 273.31 g/mol
InChI Key: OQNQDFVRJHOKCA-UHFFFAOYSA-N
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Description

2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a heterocyclic compound that features a thiazole and triazole ring fused together. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of the p-tolyl group enhances its chemical properties, making it a valuable candidate for various applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid typically involves the reaction of hydrazonoyl halides with thiosemicarbazides under reflux conditions. The reaction is carried out in the presence of ethanol and triethylamine, which act as solvents and catalysts, respectively . The reaction yields the desired compound through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . Additionally, it can bind to receptors and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is unique due to the fusion of the thiazole and triazole rings, which imparts distinct chemical and biological properties. The presence of the p-tolyl group further enhances its activity and specificity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

2-[6-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid

InChI

InChI=1S/C13H11N3O2S/c1-8-2-4-9(5-3-8)12-10(6-11(17)18)19-13-14-7-15-16(12)13/h2-5,7H,6H2,1H3,(H,17,18)

InChI Key

OQNQDFVRJHOKCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=NC=NN23)CC(=O)O

Origin of Product

United States

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